Vicinal Amino Alcohol Regiochemistry Advantage
The target compound positions the secondary amine at C2 and the hydroxyl group at C1 of the cyclohexane ring, creating a vicinal amino alcohol motif capable of intramolecular N–H···O hydrogen bonding and bidentate metal coordination. Its positional isomer, 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1156888-11-7), places these functional groups in a 1,4-relationship across the cyclohexane ring, precluding intramolecular H-bond formation and generating a distinct solution conformational ensemble . The computed topological polar surface area for the target compound is 60.9 Ų [1]. While the 4-isomer shares an identical molecular formula, its 1,4-disubstitution pattern would be expected to yield a nearly equivalent TPSA in silico; however, the effective polar surface area in solution—modulated by intramolecular H-bonding in the 2-isomer—may differ substantially, a phenomenon well-established for vicinal amino alcohols . Direct experimental comparative data (e.g., solution NMR coupling constants, logP measurement) for this specific pair have not been published.
| Evidence Dimension | Intramolecular hydrogen-bonding capability and spatial arrangement of H-bond donor/acceptor groups |
|---|---|
| Target Compound Data | 1,2-vicinal amino alcohol: N–H and O–H in adjacent positions; TPSA 60.9 Ų (computed); 3 HBD, 3 HBA |
| Comparator Or Baseline | 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1156888-11-7): 1,4-amino alcohol; TPSA ~60.9 Ų (identical computed); 3 HBD, 3 HBA |
| Quantified Difference | Spatial proximity of HBD/HBA groups: vicinal (2.5–3.0 Å possible N···O distance for 2-isomer) vs. >5 Å separation (4-isomer). No experimental comparative binding or property data available for this specific pair. |
| Conditions | Structural analysis; computational topology; class-level inference from well-established vicinal amino alcohol chemistry. |
Why This Matters
For applications requiring bidentate metal chelation (e.g., asymmetric catalysis ligands, metalloenzyme inhibitor design) or where a defined intramolecular hydrogen bond constrains conformational flexibility, the 2-isomer provides a geometry-dependent functional advantage that the 4-isomer cannot replicate.
- [1] Kuujia.com. Cas no 1248179-68-1. Computed TPSA: 60.9. https://www.kuujia.com/cas-1248179-68-1.html View Source
